molecular formula C9H6ClNO3 B13766548 2-Propenal, 3-chloro-3-(2-nitrophenyl)- CAS No. 68516-50-7

2-Propenal, 3-chloro-3-(2-nitrophenyl)-

Cat. No.: B13766548
CAS No.: 68516-50-7
M. Wt: 211.60 g/mol
InChI Key: IGKCDUQXBMHKHG-UHFFFAOYSA-N
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Description

3-Chloro-3-(2-nitrophenyl)acrylaldehyde (CAS 68516-50-7) is a high-purity, synthetic organic compound with the molecular formula C9H6ClNO3 and a molecular weight of 211.60 g/mol . This compound is characterized as an α,β-unsaturated carbonyl, a class of chemicals known to be of significant interest in toxicological research. Specifically, α,β-unsaturated carbonyls are recognized for their potential to act as reactive metabolites or directly as electrophiles, which can be associated with mechanisms of hepatotoxicity (liver damage) through protein binding and oxidative stress . As a building block, its structure incorporates both a nitroaromatic group and an acrylaldehyde moiety, making it a valuable intermediate for exploring structure-activity relationships (SAR) in medicinal chemistry and toxicology. It is supplied as a white to off-white powder with a typical purity of 99% . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in the development of more complex molecules. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

68516-50-7

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

3-chloro-3-(2-nitrophenyl)prop-2-enal

InChI

InChI=1S/C9H6ClNO3/c10-8(5-6-12)7-3-1-2-4-9(7)11(13)14/h1-6H

InChI Key

IGKCDUQXBMHKHG-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C(=C\C=O)/Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=CC=O)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis via Vilsmeier–Haack Reaction on 2-Nitrophenyl Ketones

A prominent and well-documented method for preparing β-chlorovinyl aldehydes such as 3-chloro-3-(2-nitrophenyl)acrylaldehyde involves the Vilsmeier–Haack reaction. This method utilizes 2-nitrophenyl ketones as starting materials, which are treated with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).

Procedure Summary:

  • Under an inert argon atmosphere, a solution of 2-nitrophenyl ethanone (or a related ketone) is dissolved in anhydrous dichloromethane (CH2Cl2).
  • The solution is cooled to 0–5 °C.
  • POCl3 is added dropwise to a mixture of DMF and the ketone solution at this low temperature.
  • The reaction mixture is then stirred at room temperature or gently heated (e.g., 40–45 °C) for an extended period (up to 20 hours) to promote formation of the β-chlorovinyl aldehyde.
  • The reaction is quenched by careful neutralization with saturated aqueous sodium carbonate.
  • The product is extracted with ethyl acetate (EtOAc), washed, dried, and purified by column chromatography or recrystallization.

This method yields a mixture of (E) and (Z) isomers of 3-chloro-3-(2-nitrophenyl)acrylaldehyde, often with a predominant isomer ratio around 75:25 (E:Z) as determined by ^1H NMR analysis. The isolated product is typically a yellow solid with melting points in the range of 160–161 °C, depending on purity and crystallization conditions.

Key Reaction Conditions and Yields:

Parameter Condition/Value
Solvent Anhydrous CH2Cl2
Temperature 0–5 °C (addition), then 40–45 °C (stirring)
Reaction Time 20 hours
Quenching Agent Saturated aqueous Na2CO3
Purification Column chromatography (n-hexane/EtOAc 5:1)
Isomer Ratio (E:Z) Approximately 75:25
Typical Yield ~70–75% isolated yield

This preparation method is supported by detailed spectral data including ^1H and ^13C NMR, IR, and melting point analysis, confirming the structure and purity of the product.

Analytical Data and Reaction Optimization

Spectroscopic Characterization

  • [^1H NMR](pplx://action/followup): The aldehyde proton appears as a singlet near 10.5 ppm, while aromatic protons of the 2-nitrophenyl ring resonate between 7.1 and 8.1 ppm with multiplet patterns consistent with ortho and meta substitutions.
  • [^13C NMR](pplx://action/followup): Signals include characteristic aldehyde carbon around 188 ppm, chloro-substituted vinyl carbons near 148–150 ppm, and aromatic carbons between 123 and 140 ppm.
  • IR Spectroscopy: Key absorptions include aldehyde C=O stretch near 1648 cm^-1 and nitro group stretches around 1500–1570 cm^-1.

Reaction Conditions Impact

  • The use of anhydrous solvents and inert atmosphere (argon) is critical to prevent side reactions and hydrolysis.
  • Temperature control during POCl3 addition and reaction time influence isomer ratios and yields.
  • Quenching with sodium carbonate solution neutralizes excess POCl3 and stabilizes the aldehyde product.
  • Purification by chromatography or recrystallization is necessary to separate isomers and remove byproducts.

Summary Table of Preparation Method

Step Reagents/Conditions Notes
Starting Material 2-Nitrophenyl ethanone or related ketone Commercially available or synthesized
Vilsmeier Reagent Formation POCl3 + DMF, 0–5 °C Generates electrophilic chloroiminium species
Reaction Stirring at 40–45 °C for 20 h Formation of β-chlorovinyl aldehyde
Workup Neutralization with saturated Na2CO3 solution Extract with EtOAc, wash, dry
Purification Column chromatography (n-hexane/EtOAc 5:1) Isolate (E)/(Z) isomer mixture
Yield and Isomer Ratio ~70–75% yield, 75:25 (E:Z) Verified by NMR and melting point

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(2-nitrophenyl)acrylaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 3-Chloro-3-(2-nitrophenyl)acrylic acid.

    Reduction: 3-Chloro-3-(2-aminophenyl)acrylaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-3-(2-nitrophenyl)acrylaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme-catalyzed reactions involving aldehydes and nitro compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-3-(2-nitrophenyl)acrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The nitro group (electron-withdrawing) and chloro substituent significantly influence reactivity. Below is a comparative table of related compounds:

Compound Name Substituents Key Properties/Reactivity Applications References
3-Chloro-3-(2-nitrophenyl)acrylaldehyde 2-Nitrophenyl, Cl High electrophilicity due to nitro group; participates in cycloadditions, Schiff base formation Antimalarial intermediates, heterocycles
(Z)-3-Chloro-3-(4-fluorophenyl)acrylaldehyde 4-Fluorophenyl, Cl Moderate electron-withdrawing effect (F); reduced reactivity compared to nitro derivatives Unspecified (structural studies)
3-Chloro-2,3-diphenylacrylaldehyde (1a) Two phenyl groups, Cl Steric hindrance from diphenyl groups; forms thiazine-2-thiones via MCRs Polymer precursors, heterocycles
3-Chloro-3-(8-ethoxycoumarin-3-yl)acrylaldehyde Coumarin moiety, Cl Fluorescence and bioactivity due to coumarin; used in antimicrobial studies Antimicrobial agents
3-(3-Nitrophenyl)acryloyl chloride 3-Nitrophenyl, acyl chloride High reactivity as acylating agent; forms amides, esters Organic synthesis intermediates

Key Research Findings

Electronic Effects: The 2-nitrophenyl group enhances electrophilicity, making 3-Chloro-3-(2-nitrophenyl)acrylaldehyde more reactive in nucleophilic additions than fluorophenyl or non-nitrated analogs .

Steric Influences : Bulky substituents (e.g., diphenyl groups) reduce reaction rates but improve regioselectivity in multicomponent reactions .

Unexpected Products: In some cases, competing reactions occur. For example, Vilsmeier-Haack reactions with quinoline derivatives yield minor acrylaldehyde products (3.7% yield) alongside dominant byproducts .

Q & A

Q. What are the common synthetic routes for 3-Chloro-3-(2-nitrophenyl)acrylaldehyde, and how can reaction conditions be optimized?

A widely used method involves condensation reactions between nitro-substituted benzaldehydes and chlorinated acetyl precursors. For example, Lewis acid catalysts like AlCl₃ are effective in promoting electrophilic aromatic substitution under anhydrous conditions to minimize hydrolysis . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to acetyl chloride) and reaction temperature (40–60°C). Solvent choice (e.g., dichloromethane) and inert atmospheres (N₂/Ar) improve yields by reducing side reactions.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 3-Chloro-3-(2-nitrophenyl)acrylaldehyde?

  • ¹H NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. Aromatic protons from the nitrophenyl group show splitting patterns consistent with para-substitution (e.g., doublets at δ 8.2–8.5 ppm).
  • IR : Stretching frequencies at ~1680 cm⁻¹ (C=O aldehyde) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups. Absence of broad O-H peaks (2500–3300 cm⁻¹) ensures purity .

Q. What purification methods are recommended for isolating 3-Chloro-3-(2-nitrophenyl)acrylaldehyde?

Column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate 4:1 to 2:1) effectively separates the product from byproducts. Recrystallization in ethanol/water (1:3) enhances purity, with yields typically >75% after two cycles. Monitor purity via TLC (Rf ~0.4 in hexane/EtOAc 3:1) .

Q. What safety protocols are critical when handling this compound?

Use fume hoods, nitrile gloves, and splash goggles. Avoid inhalation of vapors (potential irritant). Store in amber vials at 2–8°C under inert gas to prevent degradation. Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do steric and electronic effects of nitro and chloro substituents influence electrophilicity in Diels-Alder reactions?

The nitro group (-NO₂) is a strong electron-withdrawing group (EWG), enhancing the aldehyde's electrophilicity, while the chloro substituent exerts a weaker EWG effect. Computational studies (DFT) show a 15–20% increase in reaction rate with nitro groups compared to chloro-only analogs. Steric hindrance from the 2-nitrophenyl group may reduce diene approach angles, requiring elevated temperatures (80–100°C) for optimal cycloaddition .

Q. How can X-ray crystallography elucidate molecular packing and intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic lattice (space group P2₁/n) with unit cell parameters a = 11.1 Å, b = 4.85 Å, c = 21.5 Å. Intermolecular C-H···O hydrogen bonds (2.7–3.1 Å) between aldehyde oxygen and aromatic hydrogens stabilize the crystal lattice. Van der Waals interactions between nitro groups contribute to dense packing (density ~1.45 g/cm³) .

Q. What strategies resolve contradictions in reported catalytic efficiencies for nitro-substituted acrylaldehydes?

Discrepancies in catalytic yields (e.g., AlCl₃ vs. FeCl₃) often arise from solvent polarity or moisture content. Systematic reproducibility studies under controlled anhydrous conditions (Karl Fischer titration to verify H₂O < 0.01%) are critical. Statistical tools like ANOVA can identify significant variables (e.g., catalyst loading, solvent dielectric constant) .

Q. How can computational chemistry predict reactivity and biological interactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, LUMO localization on the aldehyde carbon explains its susceptibility to nucleophilic addition. Molecular docking (AutoDock Vina) models interactions with biological targets like kinase enzymes (binding affinity ≤ -8.5 kcal/mol) .

Q. What methodologies assess cytotoxicity in cancer cell lines?

Use MTT assays with IC₅₀ determination (72-hour exposure). Include positive controls (e.g., cisplatin) and normalize viability to untreated cells. Flow cytometry (Annexin V/PI staining) differentiates apoptosis (early-stage) from necrosis. Dose-response curves (0.1–100 µM) identify therapeutic windows .

Q. How does pH affect keto-enol tautomerism and stability?

Under acidic conditions (pH < 4), the enol form predominates (95% by ¹H NMR), stabilized by intramolecular hydrogen bonding. At neutral pH, keto-enol equilibrium (60:40) reduces stability, requiring antioxidants (e.g., BHT) to prevent oxidation. UV-Vis spectroscopy (λmax 280 nm for enol vs. 320 nm for keto) quantifies tautomer ratios .

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